![molecular formula C14H21BrN4O4 B3152379 Z-Arg-OH.HBr CAS No. 73496-41-0](/img/structure/B3152379.png)
Z-Arg-OH.HBr
Overview
Description
Z-Arg-OH.HBr, also known as L-Arginine, N2-[(phenylmethoxy)carbonyl]-, monohydrobromide (9CI); N-Carbobenzyloxy-L-argininehydrobromide; Na-(Benzyloxycarbonyl)argininehydrobromide, has a CAS number of 73496-41-0 . It has a molecular formula of C14H20N4O4·HBr and a molecular weight of 389.2 .
Molecular Structure Analysis
The IUPAC name for Z-Arg-OH.HBr is (2S)-5- { [amino (imino)methyl]amino}-2- { [ (benzyloxy)carbonyl]amino}pentanoic acid hydrobromide . The InChI code for the compound is 1S/C14H20N4O4.BrH/c15-13 (16)17-8-4-7-11 (12 (19)20)18-14 (21)22-9-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9H2, (H,18,21) (H,19,20) (H4,15,16,17);1H/t11-;/m0./s1 .Physical And Chemical Properties Analysis
Z-Arg-OH.HBr has a density of 1.3±0.1 g/cm3, a molar refractivity of 78.4±0.5 cm3, and a molar volume of 230.8±7.0 cm3 . It has 8 H bond acceptors, 6 H bond donors, and 10 freely rotating bonds . Its ACD/LogP is 0.60, and its ACD/LogD (pH 5.5) is -2.01 .Scientific Research Applications
Molecular Research
Z-Arg-OH.HBr is a chemical compound with the CAS Number: 73496-41-0 . It’s used in molecular research, particularly in the study of peptides .
Hydrogen Bonding Studies
A significant application of Z-Arg-OH.HBr is in the study of hydrogen bonding and dispersion interactions . Researchers have found that the dispersion interaction plays a critical role in the stabilization of the model dipeptide Z-Arg-OH, even greater than the conventional hydrogen bond (HB) . This finding contradicts the traditional opinion and provides valuable insight into the competitions between the conventional HB and the dispersion interactions .
Conformational Analysis
Z-Arg-OH.HBr is used in conformational analysis studies . The conformation of Z-Arg-OH has been systematically searched by the effective fragment based step-by-step strategy . The simulated IR spectra of the stretched conformers fit better than those of the folded ones compared with the previous experimental observations .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoic acid;hydrobromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4.BrH/c15-13(16)17-8-4-7-11(12(19)20)18-14(21)22-9-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9H2,(H,18,21)(H,19,20)(H4,15,16,17);1H/t11-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPJZYZTTBHEDE-MERQFXBCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)O.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)O.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.